3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide
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Overview
Description
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent, with the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for its antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastrointestinal infections .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide
- **5-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide
- **2-amino-1,3,4-thiadiazole derivatives
Uniqueness
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit urease and its potential anticancer properties make it a promising candidate for further research and development .
Biological Activity
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole ring, which enhances its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. Specifically, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial for combating infections caused by urease-producing bacteria such as Helicobacter pylori .
Antimicrobial Activity
Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial activity .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32.6 |
Compound B | Escherichia coli | 47.5 |
Anticancer Activity
Research indicates that thiadiazole derivatives possess anticancer properties. For example:
- Inhibition of Cancer Cell Proliferation : Thiadiazole derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for the proliferation of cancer cells. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound C | HeLa | 0.37 |
Compound D | MCF-7 | 0.73 |
Study on Urease Inhibition
A study focused on the urease inhibitory activity of thiadiazole derivatives found that this compound effectively inhibited urease activity in vitro. The mechanism involved binding to the active site of the enzyme, thereby preventing substrate conversion .
Anticancer Efficacy Assessment
Another significant study evaluated the anticancer potential of various thiadiazole derivatives against different cancer cell lines. The results indicated a marked increase in apoptotic cell death when treated with these compounds compared to untreated controls . The study highlighted that the most effective compounds were those with specific substitutions on the thiadiazole ring.
Properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c12-10-14-15-11(18-10)17-7-6-9(16)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSMAVPNDQMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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